molecular formula C19H22O4 B158415 Cryptofolione CAS No. 160098-78-2

Cryptofolione

Cat. No. B158415
M. Wt: 314.4 g/mol
InChI Key: JSKFCRSAYKODTM-RURAAYBUSA-N
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Description

Cryptofolione is a natural product that belongs to the class of phenols . It is derived from the fruits of Cryptocarya alba . It has been found to have moderate cytotoxicity in both macrophages and T. cruzi amastigotes, and it also displays a mild inhibitory effect on the promastigote form of Leishmania spp .


Synthesis Analysis

The total syntheses of cryptofolione were accomplished by two different routes via a common intermediate that underwent a cross-metathesis (CM) reaction with a vinyl lactone . The intermediate was prepared by coupling of an acyl anion equivalent with a chiral allyl epoxide synthon, or by Prins cyclization of a trans-cinnamaldehyde with a chiral homoallylic alcohol .


Molecular Structure Analysis

The molecular structure of Cryptofolione is C19H22O4 . It has an average mass of 314.376 Da and a monoisotopic mass of 314.151794 Da . The structure was elucidated by spectroscopic methods .


Physical And Chemical Properties Analysis

Cryptofolione is an oil-like substance . It has a molecular weight of 314.38 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Discovery and Structural Elucidation

Cryptofolione was first identified in the bark of two species of Cryptocarya. Its structure, including the stereochemistry of its hydroxyl groups, was determined using NMR techniques and chemical conversions (Sehlapelo, Drewes, & Scott-Shaw, 1994).

Biological Activity

Cryptofolione and its derivatives have demonstrated significant biological activities. Notably, cryptofolione showed activity against Trypanosoma cruzi trypomastigotes, reducing their number significantly, and exhibited moderate cytotoxicity in macrophages and T. cruzi amastigotes. It also mildly inhibited Leishmania spp. promastigotes (Schmeda-Hirschmann et al., 2001).

Synthesis Approaches

Several studies have focused on synthesizing cryptofolione, employing various chemical methods. One approach used cross-metathesis reactions with vinyl lactone, while another utilized Prins cyclization (Sabitha et al., 2010). Enantioselective syntheses have been successfully completed, highlighting the compound's potential for further pharmacological exploration (Katsuki, Matsuoka, Aikawa, & Irie, 2005).

Pharmacological Applications

Cryptofolione's pharmacological relevance is underscored by its synthesis strategies, which aim at exploring its potential use in therapeutic applications. The focus on enantioselective synthesis and various chemical transformations indicates ongoing interest in its biological properties and potential medicinal applications (Das, Nagendra, & Reddy, 2011).

properties

IUPAC Name

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFCRSAYKODTM-RURAAYBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11716631

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptofolione
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Cryptofolione
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Cryptofolione
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Cryptofolione
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Cryptofolione
Reactant of Route 6
Cryptofolione

Citations

For This Compound
156
Citations
RN Kumar, HM Meshram - Tetrahedron Letters, 2011 - Elsevier
Stereoselective synthesis of two distinctive pyranone skeletons diospongin A and cryptofolione has been described based on an asymmetric aldol reaction starting from Chan’s diene. …
Number of citations: 51 www.sciencedirect.com
G Sabitha, SSS Reddy, DV Reddy, V Bhaskar… - …, 2010 - thieme-connect.com
… The main structural features of cryptofolione 1 are an anti 1,3-… In the reported method for the synthesis of cryptofolione, the … for the total synthesis of cryptofolione 1 that involve fewer …
Number of citations: 16 www.thieme-connect.com
S Nagendra, V Krishna Reddy, B Das - Helvetica Chimica Acta, 2015 - Wiley Online Library
The stereoselective synthesis of the non‐lactonic part of the natural G 2 checkpoint inhibitor, (Z)‐cryptofolione, has been accomplished. Butane‐1,4‐diol was used as the starting …
Number of citations: 4 onlinelibrary.wiley.com
X Li, G Wang, Z Zhang, N Wu, Q Yang… - Synthetic …, 2019 - Taylor & Francis
We describe a concise and straightforward approach to the total syntheses of (+)-Strictifolione and Cryptofolione in the longest linear sequences of four steps and six steps from 3-…
Number of citations: 6 www.tandfonline.com
G Sabitha, V Bhaskar… - Chinese Journal of …, 2010 - Wiley Online Library
Synthesis of stereoisomers of 6′‐mono‐ and 4′,6′‐di‐O‐benzyl cryptofolione is described through a key intermediate 6, which was prepared by coupling of iodobenzene 8 with …
Number of citations: 5 onlinelibrary.wiley.com
B Das, S Nagendra, CR Reddy - Tetrahedron: Asymmetry, 2011 - Elsevier
The stereoselective total synthesis of two naturally occurring α-pyrone derivatives (+)-cryptofolione and (+)-goniothalamin has been accomplished via a common intermediate. The …
Number of citations: 26 www.sciencedirect.com
JS Yadav, B Ganganna, DC Bhunia - Synthesis, 2012 - thieme-connect.com
An efficient concise stereoselective total synthesis of cryptomoscatone D2 and syntheses of (5R,7S)-kurzilactone and (+)-cryptofolione, based on an asymmetric acetate aldol reaction …
Number of citations: 18 www.thieme-connect.com
K Vaithegi, KR Prasad - Tetrahedron, 2021 - Elsevier
Enantioselective total synthesis of δ-lactone containing natural product (−)-cryptofolione was accomplished from commercially available benzylidene acetone. Key features of the …
Number of citations: 6 www.sciencedirect.com
P Balasubramanyam, GC Reddy, N Salvanna… - Synthesis, 2011 - thieme-connect.com
The stereoselective syntheses of the naturally occurring α-pyrone derivatives (+)-cryptofolione and (-)-cryptocaryalactone were efficiently accomplished by using propane-1, 3-diol as …
Number of citations: 8 www.thieme-connect.com
CM Sturgeon, B Cinel, AR Díaz-Marrero… - Cancer chemotherapy …, 2008 - Springer
… Using a phenotypic cell-based assay for G 2 checkpoint inhibitors, we have screened a large collection of plant extracts and identified Z-Cryptofolione and Cryptomoscatone D2 as …
Number of citations: 40 link.springer.com

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